(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes of Indazole
(2E)-but-2-enedioic acid derivatives have been studied in the context of pseudo-cross-conjugated mesomeric betaines (PCCMB) derived from indazole alkaloids. These compounds can decarboxylate to form intermediary N-heterocyclic carbenes, which can be utilized in organic synthesis (Schmidt et al., 2006).
2. Supramolecular Organic Salts from 2-Aminoheterocyclic Compounds and Carboxylic Acids
Research on the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, including (2E)-but-2-enedioic acid, has led to the formation of binary supramolecular organic salts. These salts show potential for creating complex 3D structures through weak non-covalent interactions (Jin et al., 2011).
3. Applications in Polymer Solar Cells
N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine derivatives have been applied in the field of polymer solar cells. These compounds can function as acceptor and cathode interfacial materials, showing potential in improving the efficiency of organic solar cells (Lv et al., 2014).
4. Generation of Structurally Diverse Library through Alkylation and Ring Closure Reactions
The use of N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine in generating a structurally diverse library of compounds has been demonstrated. This includes the formation of dithiocarbamates, thioethers, and various heterocyclic compounds, showcasing its versatility in organic synthesis (Roman, 2013).
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQNUTJPYOXRCC-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2CCCCC2=NN1C.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.